molecular formula C15H13F3N2O2 B4390458 2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

Cat. No. B4390458
M. Wt: 310.27 g/mol
InChI Key: RYHCJMKITZWQKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of quinoxaline 1,4-dioxides, including those with trifluoromethyl groups, involves nucleophilic substitution of halogens and careful manipulation of molecular structures to achieve desired properties. For instance, the synthesis of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides demonstrates higher cytotoxicity and hypoxia selectivity against certain cell lines, indicating the potential for anticancer applications (Buravchenko et al., 2020).

Molecular Structure Analysis

X-ray diffraction data provide insights into the molecular structure of related compounds, such as the synthesis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. This compound crystallizes in a monoclinic system, revealing intricate details about its crystallographic characterization (Quintana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of quinoxaline derivatives is influenced by their molecular structure. For example, derivatives with certain substitutions demonstrate significant antiproliferative potency against various cell lines, highlighting the importance of structural modifications in enhancing biological activity (Marín et al., 2008).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, including solubility and stability, are crucial for their potential applications. Compounds with trifluoromethyl groups often exhibit good aqueous solubility and biological activity, making them promising candidates for drug development (Takano et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds, such as their ability to undergo specific reactions, are essential for their application in medicinal chemistry and other fields. For instance, the concise synthesis of trifluoromethyl-containing tetrahydroquinolines demonstrates the versatility of these compounds in generating valuable chemotypes for medicinal applications (Johnson et al., 2013).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds can cause eye, skin, and respiratory tract irritation. They can be harmful if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

4-oxido-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)11-5-3-4-10(8-11)14-9-19(21)12-6-1-2-7-13(12)20(14)22/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCJMKITZWQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC(=CC=C3)C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
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2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
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2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
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2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
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2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

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